1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzen

Lipophilicity Membrane Permeability Solubility

Researchers optimizing CNS lead compounds often face permeability failures due to low lipophilicity. This 4-fluoro-2-nitrophenyl cyclohexyl ether solves this by introducing a high-LogP (~3.45) motif. Key advantages: • Enables systematic SAR via para-fluoro SNAr displacement with amines • Superior thermal stability (B.P. ~363°C) for high-temp cross-couplings • Supplied as a qualified R&D reagent; not for human/veterinary use

Molecular Formula C12H14FNO3
Molecular Weight 239.246
CAS No. 1233958-93-4
Cat. No. B2836737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzen
CAS1233958-93-4
Molecular FormulaC12H14FNO3
Molecular Weight239.246
Structural Identifiers
SMILESC1CCC(CC1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C12H14FNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2
InChIKeyDTFNRAJZNWYCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene Overview


1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene (CAS 1233958-93-4) is a fluorinated nitroaromatic building block with the molecular formula C12H14FNO3 and a molecular weight of 239.24 g/mol . It features a cyclohexyloxy ether substituent, a fluorine atom, and a nitro group on a benzene ring . This compound is commercially available for research and development purposes, with purity specifications ranging from 95% to 98% . It is not approved for human or veterinary use and is sold exclusively to qualified technical personnel .

Fluorinated nitroaromatic building block for SNAr derivatization
Cyclohexyloxy motif for elevated lipophilicity in scaffold design
Reported purity specification up to 98% supports direct research use Specification review

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene: Not a Drop-in Replacement


Direct substitution of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene with other 4-fluoro-2-nitrophenyl ethers or positional isomers is not straightforward. The cyclohexyl group significantly alters lipophilicity (LogP ~3.45) compared to smaller alkyl ethers (LogP ~1.96-2.27) , influencing membrane permeability and solubility in organic synthesis applications . Positional isomerism, such as in 1-(cyclohexyloxy)-2-fluoro-4-nitrobenzene, changes the electronic environment of the nitro and fluoro substituents, potentially altering reactivity in nucleophilic aromatic substitution (SNAr) reactions . These physicochemical differences mean that in-class compounds cannot be assumed interchangeable without quantitative validation.

Property
Target compound
Small-alkyl ether / positional isomer
Lipophilicity
Higher LogP ~3.45 may support non-polar partitioning
Lower LogP ~1.96–2.27 may shift solubility profile
Reactivity context
4-fluoro-2-nitro substitution pattern for SNAr
Positional isomerism may alter electronic activation
Storage
Refrigerated storage recommended
Isomer may be stored at ambient temperature

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene: Evidence vs. Analogs


Lipophilicity Enhancement vs. Phenol and Methyl Ether

The cyclohexyloxy group in 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene substantially increases lipophilicity relative to the parent 4-fluoro-2-nitrophenol and the methyl ether analog (5-fluoro-2-nitroanisole). The target compound exhibits a calculated LogP of 3.4454 , compared to 1.96 for the phenol and 2.2657 for the methyl ether . This difference of 1.49 LogP units (target vs. phenol) and 1.18 LogP units (target vs. methyl ether) corresponds to a 31-fold and 15-fold increase in octanol-water partition coefficient, respectively.

LogP enhancement
Cross-study comparable
LogP 3.45 vs. 1.96 / 2.27
Target vs. phenol 31-fold higher
Higher lipophilicity may support membrane-partitioning research
Computational prediction; experimental validation recommended
Lipophilicity Membrane Permeability Solubility

Reduced Polar Surface Area

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene has a calculated TPSA of 52.37 Ų , which is lower than that of 4-fluoro-2-nitrophenol (66.05 Ų) and comparable to 5-fluoro-2-nitroanisole (55.05 Ų) . The 13.68 Ų reduction relative to the parent phenol decreases hydrogen-bonding capacity and may improve passive membrane diffusion [1].

Reduced TPSA
Cross-study comparable
52.37 Ų vs. 66.05 / 55.05 Ų
Lower TPSA context-dependent for permeability research
Computational; may support passive diffusion studies
Polar Surface Area Membrane Transport Drug-likeness

Elevated Boiling Point and Thermal Stability

The predicted boiling point of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene is 363.4±22.0 °C at 760 mmHg . This is significantly higher than the boiling points of 4-fluoro-2-nitrophenol (234.1 °C) and 5-fluoro-2-nitroanisole (272 °C) . The increase of approximately 129.3 °C over the phenol and 91.4 °C over the methyl ether reflects the greater molecular weight and reduced volatility imparted by the cyclohexyl moiety.

Elevated boiling point
Cross-study comparable
363.4±22.0 °C vs. 234.1 / 272 °C
Higher thermal stability may support high-temperature synthesis
Predicted; verify under actual reaction conditions
Boiling Point Thermal Stability High-Temperature Synthesis

Higher Purity vs. Positional Isomer

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene is commercially available at a minimum purity of 98% (ChemScene, Leyan) , whereas the positional isomer 1-(cyclohexyloxy)-2-fluoro-4-nitrobenzene (CAS 177705-75-8) is typically offered at 95% purity . The higher purity specification reduces the need for additional purification steps in subsequent reactions.

Purity specification
Head-to-head
98% vs. 95% (positional isomer)
Higher reported purity may reduce purification burden
Vendor-reported; lot-specific verification recommended
Purity Quality Control Procurement

Refrigerated Storage vs. Ambient for Isomer

The target compound requires storage in a sealed container at 2-8°C to maintain stability , whereas the positional isomer is stable under long-term storage in a cool, dry place at ambient temperature . This difference in storage conditions suggests that the 4-fluoro-2-nitro substitution pattern may confer greater sensitivity to thermal degradation or moisture, necessitating refrigerated storage for reliable long-term use.

Storage conditions
Head-to-head
Refrigerated (2–8°C) vs. ambient
Storage requirement may influence workflow and logistics planning
Follow vendor-specific recommendation for lot in use
Stability Storage Logistics

SNAr Reactivity Potential

The presence of a fluorine atom para to a nitro group in 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene renders it susceptible to nucleophilic aromatic substitution (SNAr) . The 4-fluoro-2-nitrophenyl scaffold is a known SNAr substrate, with the nitro group strongly activating the fluorine toward displacement by nucleophiles such as amines or alkoxides [1]. This reactivity pattern is consistent across 4-fluoro-2-nitrophenyl ethers, providing a synthetic handle for further derivatization .

SNAr reactivity
Class-level inference
para-Fluoro activated by nitro group
Supports SNAr-based derivatization research
Cyclohexyl steric effects may modulate rates; data to verify
Nucleophilic Aromatic Substitution SNAr Fluorine Displacement

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene: Applications


Lipophilic Drug Candidate Synthesis via SNAr

The high LogP (3.4454) and low TPSA (52.37 Ų) of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene make it a suitable building block for introducing lipophilic cyclohexyl ether motifs into drug-like molecules. The para-fluoro substituent can be displaced by amines or other nucleophiles under SNAr conditions , enabling the rapid construction of diverse analogs with enhanced membrane permeability. This is particularly valuable in central nervous system (CNS) drug discovery, where improved blood-brain barrier penetration is often desired [1].

High-Temperature Organic Transformations

With a predicted boiling point of 363.4±22.0 °C , 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene exhibits greater thermal stability than its phenol or methyl ether counterparts. This property supports its use in high-temperature reactions such as palladium-catalyzed cross-couplings or cycloadditions, where more volatile analogs might decompose or evaporate, leading to lower yields.

Comparative SAR Studies

The distinct physicochemical profile of this compound relative to the 2-fluoro-4-nitro isomer and smaller alkyl ethers enables SAR investigations to elucidate the impact of substitution pattern and alkyl chain size on biological activity. Researchers can systematically vary the ether group while maintaining the nitro-fluoro core, facilitating the optimization of lead compounds.

Application
Selection Property
Validation Focus
Lipophilic scaffold synthesis
High LogP / low TPSA motif for membrane-partitioning studies
Permeability assay context; SNAr derivatization scope
High-temperature transformations
Reported elevated boiling point for thermal stability
Stability under actual reaction conditions; decomposition threshold
Structure-activity relationship studies
Distinct cyclohexyl ether vs. small-alkyl / positional isomer profile
Comparator lipophilicity, reactivity, and purity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.